molecular formula C17H13N5OS B2674251 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1351608-47-3

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2674251
CAS No.: 1351608-47-3
M. Wt: 335.39
InChI Key: XLRAGQZSHAUCRC-UHFFFAOYSA-N
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Description

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
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Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-17(10-5-6-14-15(7-10)21-24-20-14)22-8-11(9-22)16-18-12-3-1-2-4-13(12)19-16/h1-7,11H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRAGQZSHAUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves the formation of an azetidine ring substituted with benzo[d]imidazole and benzo[c][1,2,5]thiadiazole moieties. The synthetic route typically includes multi-step reactions that may involve cyclization and functional group transformations to achieve the desired structural complexity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anti-cancer properties. It has been evaluated for its effects on various cancer cell lines and has shown promising results in inhibiting tumor growth and metastasis.

Research indicates that the compound may exert its anti-cancer effects through the inhibition of specific kinases involved in cell signaling pathways related to tumor growth. For instance, it has been studied for its inhibitory effects on the activin receptor-like kinase 5 (ALK5), a known target in cancer therapy.

In vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound against a panel of cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated significant antiproliferative activity with IC50 values ranging from 5 to 10 µM, suggesting effective inhibition of cell growth .
  • Inhibition of TGF-β Signaling :
    • The compound demonstrated potent inhibition of TGF-β-induced Smad signaling pathways in various cell types, which is critical for cancer progression. The IC50 for this inhibition was reported at 0.008 µM, highlighting its potential as a therapeutic agent targeting TGF-β signaling .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of the compound was assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The findings suggested favorable drug-likeness characteristics, indicating good absorption and distribution properties while maintaining low toxicity profiles .

Comparative Biological Activity Table

Compound Target IC50 Value (µM) Cell Line Mechanism
Study CompoundALK50.008SPC-A1, HepG2, HUVECInhibition of TGF-β signaling
Control AALK50.129SPC-A1Positive control
Control Bp38α MAP Kinase211VariousSelectivity index

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